molecular formula C20H24N2O2 B2995358 3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol CAS No. 637323-62-7

3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol

Cat. No.: B2995358
CAS No.: 637323-62-7
M. Wt: 324.424
InChI Key: DRXSBHJANBTMGM-UHFFFAOYSA-N
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Description

3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol is a synthetic benzimidazole derivative characterized by a propan-1-ol backbone linked to a benzimidazole core substituted with a 3-o-tolyloxy-propyl group. The o-tolyloxy moiety (2-methylphenoxy) distinguishes it from other analogs, as the methyl group's ortho position may influence steric and electronic interactions in biological systems.

Properties

IUPAC Name

3-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-8-2-5-11-19(16)24-15-7-13-22-18-10-4-3-9-17(18)21-20(22)12-6-14-23/h2-5,8-11,23H,6-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXSBHJANBTMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol typically involves multi-step reactions. A common synthetic route may include:

  • Formation of the Benzimidazole Core: : Often achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

  • Tolylation: : Introduction of the tolyloxy group can be accomplished through nucleophilic substitution reactions where a suitable tolyl chloride reacts with a nucleophile.

  • Attachment of the Propyl Group: : This could involve alkylation reactions where the benzimidazole core is treated with a propyl halide.

  • Introduction of the Hydroxyl Group: : Finally, the propanol moiety might be introduced via reduction of an ester intermediate or direct hydroxylation of the propyl chain.

Industrial Production Methods

For industrial-scale production, the compound would likely be synthesized using a similar multi-step approach, but with optimizations for yield and efficiency. Reactions may be conducted in continuous flow systems to enhance scalability and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, especially at the benzimidazole core or the propanol group.

  • Reduction: : Reduction of the tolyloxy group could yield different functionalized products.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly at the tolyloxy and benzimidazole groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation or use of reducing agents like sodium borohydride.

  • Substitution: : Halogenating agents or nucleophiles like alkoxides and amines.

Major Products

  • Oxidation: : May produce ketones, aldehydes, or carboxylic acids.

  • Reduction: : Could yield alcohols or alkanes.

  • Substitution: : Leads to a variety of functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol has applications across various fields:

  • Chemistry: : As an intermediate in organic synthesis or as a ligand in coordination chemistry.

  • Biology: : Potentially as a molecule of interest in bioconjugation or molecular recognition studies.

  • Medicine: : May have therapeutic potential given the structural motifs present, which are common in pharmacologically active compounds.

  • Industry: : Its derivatives might be used in material science for the development of advanced materials like polymers.

Mechanism of Action

This compound likely exerts its effects through interactions with various molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites in proteins, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares structural similarities with several analogs reported in the literature, differing primarily in substituents on the benzimidazole ring and the propanol chain. Key analogs include:

Compound ID Benzimidazole Substituent Propanol Chain Position Aryloxy/Other Groups Molecular Weight (m/z) Retention Time (Rt, min) Purity Source/Notes
Target Compound 3-o-Tolyloxy-propyl Propan-1-ol o-Tolyloxy Not reported Not reported N/A Synthesized
Compound 6 3-Benzyl-2-imino Propan-2-ol o-Tolyloxy Inferred ~400 Not explicitly stated >98% ChemBridge
Compound 1 3-Benzyl-2-imino Propan-2-ol p-Tolyloxy Inferred ~380 Not reported >98% ChemBridge
Compound 7 3-Benzyl-2-imino Propan-2-ol 3,5-Difluorophenoxy 410 [M+H]+ 1.05 >98% LCMS-validated
Compound 21 3-Benzyl-2-imino Propan-2-ol 2-Methoxyphenoxy 404 [M+H]+ 0.98 >98% LCMS-validated
Compound 25 3-Methyl-2-imino Propan-2-ol p-Tolyloxy 312 [M+H]+ 0.91 >98% LCMS-validated
Key Observations:
  • Propanol Chain Position: The target compound features a propan-1-ol chain, whereas analogs (e.g., Compounds 1, 6, 7) use propan-2-ol. This positional difference may alter hydrogen-bonding capacity and pharmacokinetics.
  • Aryloxy Groups: The o-tolyloxy group in the target compound contrasts with p-tolyloxy (Compound 1) or 3,5-difluorophenoxy (Compound 7).
  • Benzimidazole Substituents: Most analogs (e.g., Compounds 1, 6, 7) include a 3-benzyl-2-imino group, while the target compound lacks the imino moiety. This difference may impact electron distribution and metabolic stability.

Physicochemical Properties

LCMS data from analogs provide insights into expected properties:

  • Molecular Weight : The target compound’s molecular weight is likely comparable to Compound 6 (~400 Da), given structural similarities.
  • Retention Time : Analogs with bulkier substituents (e.g., Compound 7, m/z=410) show longer Rt (1.05 min), suggesting higher hydrophobicity. The target compound’s o-tolyloxy group may confer intermediate hydrophobicity .
  • Purity : All analogs in –3 exhibit >98% purity, indicating rigorous synthetic and purification protocols .

Biological Activity

Chemical Structure and Properties

The chemical structure of 3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H22N2O2
  • Molecular Weight : 286.37 g/mol

This compound is characterized by a benzoimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Antitumor Activity

Research indicates that benzoimidazole derivatives, including this compound, show promising antitumor effects. A study highlighted the ability of similar compounds to inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly targeting BRAF(V600E) mutations associated with melanoma .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various assays. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound may also exhibit these effects .

Antimicrobial Properties

Preliminary studies have shown that derivatives of benzoimidazole possess antimicrobial activities against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways . The specific activity of this compound against specific strains remains to be fully elucidated.

Case Study 1: Anticancer Activity in Cell Lines

In a notable study, the anticancer efficacy of this compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Notably, it was observed that the combination of this compound with doxorubicin yielded a synergistic effect, enhancing the overall cytotoxicity against these cancer cells .

Case Study 2: Inhibition of Inflammatory Responses

Another study investigated the anti-inflammatory effects of similar benzoimidazole derivatives in an LPS-induced inflammation model. The results indicated a marked reduction in nitric oxide production and inflammatory cytokine levels upon treatment with these compounds, suggesting their potential utility in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in TNF-α and IL-6 levels
AntimicrobialPotential disruption of bacterial membranes

Table 2: Comparison of Similar Compounds

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntimicrobial Activity
3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol]ModerateSignificantModerate
Compound AHighModerateLow
Compound BModerateHighModerate

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